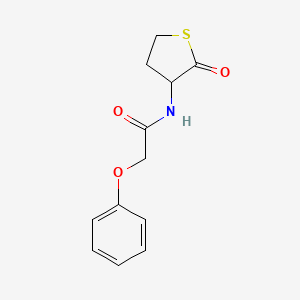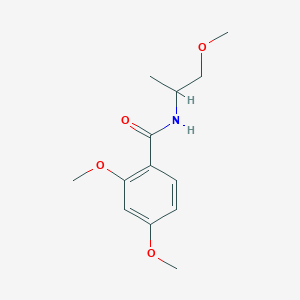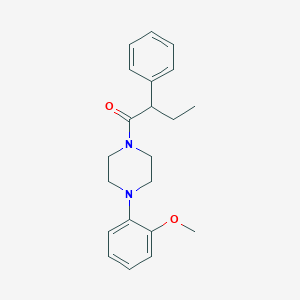
N-(2-oxotetrahydro-3-thienyl)-2-phenoxyacetamide
Overview
Description
N-(2-oxotetrahydro-3-thienyl)-2-phenoxyacetamide, also known as OTTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OTTA belongs to the class of thiohydantoin derivatives and has been shown to possess anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of N-(2-oxotetrahydro-3-thienyl)-2-phenoxyacetamide is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is involved in the production of pro-inflammatory cytokines and is activated in response to various stimuli such as bacterial and viral infections. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various cellular proteins and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells, which is a desirable effect in cancer therapy. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
N-(2-oxotetrahydro-3-thienyl)-2-phenoxyacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. Furthermore, it exhibits potent anti-inflammatory, anticancer, and antiviral properties, making it a valuable compound for studying various diseases. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact biochemical and physiological effects.
Future Directions
There are several future directions for the study of N-(2-oxotetrahydro-3-thienyl)-2-phenoxyacetamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Another potential direction is the use of this compound in cancer therapy. Furthermore, the antiviral activity of this compound against HIV-1 and HCV warrants further investigation. In addition, more research is needed to understand the exact mechanism of action of this compound and its biochemical and physiological effects. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully understand its potential.
Scientific Research Applications
N-(2-oxotetrahydro-3-thienyl)-2-phenoxyacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to possess anticancer properties by inducing apoptosis in cancer cells. In addition, this compound has also been studied for its antiviral activity against HIV-1 and HCV.
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-11(13-10-6-7-17-12(10)15)8-16-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSXDIVSIPLISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3951919.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3951924.png)
![4-chloro-N-[1-(2-furoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenylbenzamide](/img/structure/B3951931.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide](/img/structure/B3951939.png)


![2-(1,3-benzothiazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B3951956.png)

![N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B3951967.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951983.png)
![N-benzyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3951987.png)

![3-ethyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952008.png)